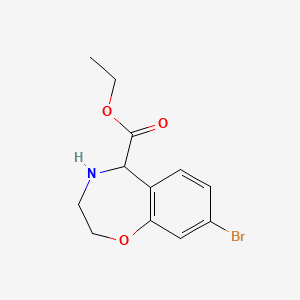
Ethyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate is a chemical compound belonging to the benzoxazepine family This compound is characterized by its unique structure, which includes a bromine atom and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and ethyl bromoacetate.
Cyclization: The key step involves the cyclization of the starting materials to form the benzoxazepine ring. This is usually achieved through a nucleophilic substitution reaction, where the amino group of 2-aminophenol attacks the carbonyl carbon of ethyl bromoacetate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, leading to the formation of the corresponding de-brominated benzoxazepine.
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of new derivatives with different functional groups.
Reduction: De-brominated benzoxazepine.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
Ethyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Explored for its use in the synthesis of novel materials with unique properties.
Industry: Utilized as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism of action of ethyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the benzoxazepine ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Ethyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate can be compared with other benzoxazepine derivatives:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid: Lacks the ester group, which may affect its solubility and reactivity.
Other Benzoxazepines: Variations in the substitution pattern on the benzoxazepine ring can lead to differences in biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14BrNO3 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
ethyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate |
InChI |
InChI=1S/C12H14BrNO3/c1-2-16-12(15)11-9-4-3-8(13)7-10(9)17-6-5-14-11/h3-4,7,11,14H,2,5-6H2,1H3 |
InChI Key |
LSFFGKURTKCLTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2=C(C=C(C=C2)Br)OCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















